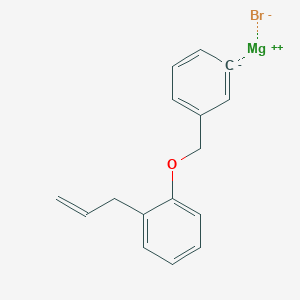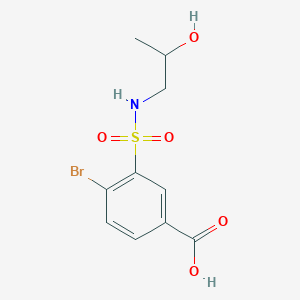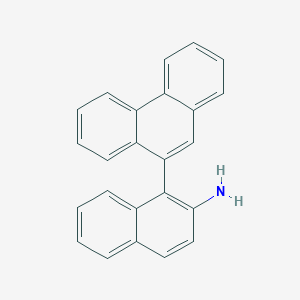
1-(Phenanthren-9-yl)naphthalen-2-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(Phenanthren-9-yl)naphthalen-2-amine is an organic compound with the molecular formula C24H17N This compound is characterized by the presence of a phenanthrene moiety attached to a naphthalene ring through an amine group
Métodos De Preparación
The synthesis of 1-(Phenanthren-9-yl)naphthalen-2-amine typically involves the following steps:
Synthetic Routes: The compound can be synthesized through a series of organic reactions, including the coupling of phenanthrene and naphthalene derivatives. One common method involves the use of palladium-catalyzed cross-coupling reactions.
Reaction Conditions: The reactions are usually carried out under inert atmosphere conditions, such as nitrogen or argon, to prevent oxidation. Solvents like toluene or dimethylformamide (DMF) are often used.
Industrial Production Methods: Industrial production may involve large-scale synthesis using automated reactors and continuous flow systems to ensure high yield and purity.
Análisis De Reacciones Químicas
1-(Phenanthren-9-yl)naphthalen-2-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding quinones.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of reduced amine derivatives.
Substitution: The compound can undergo electrophilic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or halogens.
Common Reagents and Conditions: Typical reagents include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., hydrogen gas), and electrophiles (e.g., halogens). Reactions are often carried out at controlled temperatures and pressures to optimize yield.
Major Products: The major products formed from these reactions include quinones, reduced amines, and substituted derivatives.
Aplicaciones Científicas De Investigación
1-(Phenanthren-9-yl)naphthalen-2-amine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development, particularly for targeting specific molecular pathways.
Mecanismo De Acción
The mechanism of action of 1-(Phenanthren-9-yl)naphthalen-2-amine involves its interaction with specific molecular targets:
Molecular Targets: The compound can interact with enzymes, receptors, and other proteins, modulating their activity.
Pathways Involved: It may influence signaling pathways related to cell growth, apoptosis, and metabolism. The exact pathways depend on the specific application and target.
Comparación Con Compuestos Similares
1-(Phenanthren-9-yl)naphthalen-2-amine can be compared with other similar compounds:
Similar Compounds: Compounds like 9-phenanthrenamine and 2’-(phenanthren-9-yl)-N-phenyl-[1,1’-biphenyl]-4-amine share structural similarities.
Uniqueness: The presence of both phenanthrene and naphthalene moieties in this compound gives it unique electronic and steric properties, making it distinct from other related compounds .
Propiedades
Fórmula molecular |
C24H17N |
|---|---|
Peso molecular |
319.4 g/mol |
Nombre IUPAC |
1-phenanthren-9-ylnaphthalen-2-amine |
InChI |
InChI=1S/C24H17N/c25-23-14-13-16-7-1-4-10-19(16)24(23)22-15-17-8-2-3-9-18(17)20-11-5-6-12-21(20)22/h1-15H,25H2 |
Clave InChI |
IKQDUVRBDHOIHC-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C2C(=C1)C=CC(=C2C3=CC4=CC=CC=C4C5=CC=CC=C53)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


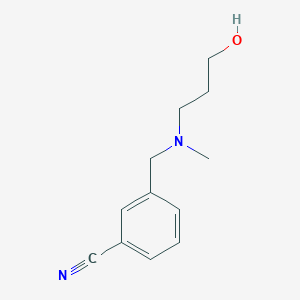
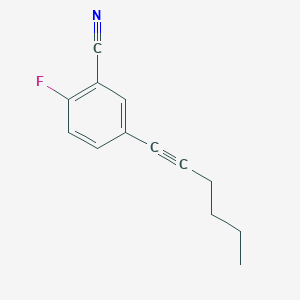
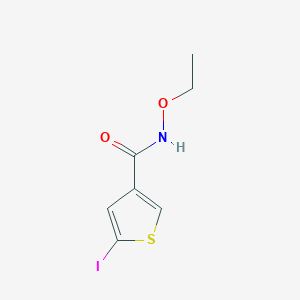
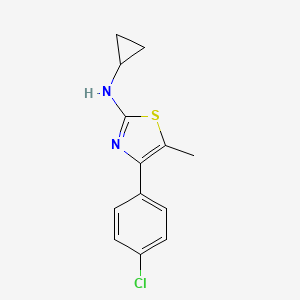
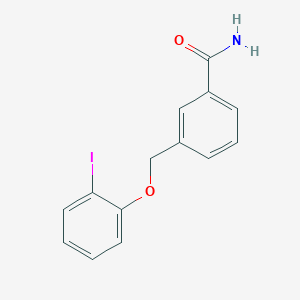
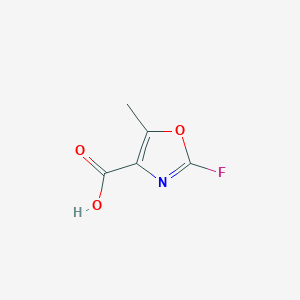

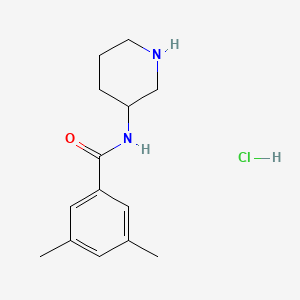
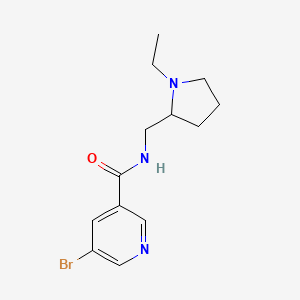
![(S)-2-Chloro-7-(1-methoxyethyl)-[1,2,4]triazolo[1,5-a]pyrimidin-6-amine hydrochloride](/img/structure/B14899661.png)


